1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a diamine.
Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving an azide and an alkyne.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a hydrogenation reaction of a pyridine derivative.
Coupling Reactions: The final compound is obtained by coupling the pyrimidine, triazole, and piperidine rings through amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Interacting with receptors to either activate or inhibit their signaling pathways.
Altering Protein Function: Binding to proteins and affecting their structure or function.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxamide: The compound itself.
1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxylate: A similar compound with a carboxylate group instead of a carboxamide group.
1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxylate methyl ester: A methyl ester derivative of the compound.
Uniqueness
This compound is unique due to its specific combination of pyrimidine, triazole, and piperidine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19N7O |
---|---|
Molecular Weight |
301.35 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H19N7O/c1-9-6-10(2)18-14(17-9)21-5-3-4-11(7-21)12(22)19-13-15-8-16-20-13/h6,8,11H,3-5,7H2,1-2H3,(H2,15,16,19,20,22) |
InChI Key |
NTRDZTPUOMMILW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC=NN3)C |
Origin of Product |
United States |
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